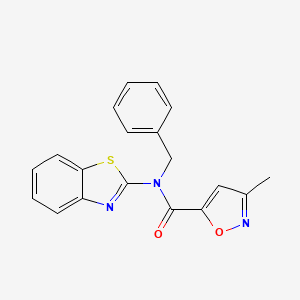

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide

Description

N-(1,3-Benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,2-oxazole moiety. The benzothiazole group is substituted at the 2-position with a benzylamine-linked oxazole carboxamide, while the oxazole ring carries a methyl group at the 3-position.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c1-13-11-16(24-21-13)18(23)22(12-14-7-3-2-4-8-14)19-20-15-9-5-6-10-17(15)25-19/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLWWCWMFRBKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide typically involves the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation.

Formation of Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-haloketones with primary amides.

Coupling Reactions: The final step involves coupling the benzothiazole and oxazole rings through an amide bond formation, typically using coupling reagents like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in dimethylformamide as a solvent

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

Reduction: Reduction reactions can occur at the oxazole ring.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

Oxidation: Oxidation of the benzyl group can lead to the formation of benzaldehyde derivatives.

Reduction: Reduction of the oxazole ring can yield amine derivatives.

Substitution: Substitution reactions on the benzothiazole ring can produce various substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

Receptor Binding: It can bind to specific receptors, altering their activity and leading to various biological effects

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide, we compare it with structurally related compounds (Table 1). Key differences lie in substituent patterns, molecular weight, and reported biological activities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

However, this substitution may reduce solubility compared to methoxy derivatives (e.g., ). Nitro groups on the thiazole ring (e.g., ) are associated with antimicrobial activity, likely due to electron-withdrawing effects that stabilize interactions with microbial enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) .

Role of Heterocyclic Moieties :

- The 1,2-oxazole ring contributes to rigidity and hydrogen-bonding capacity. Methyl substitution at the 3-position (common in all analogs) likely stabilizes the oxazole ring against metabolic degradation.

- Benzyl or pyridyl-methyl groups (e.g., ) introduce steric bulk, which may influence binding pocket accessibility in target proteins.

Pharmacological Potential: Compounds with morpholine-ethyl side chains (e.g., ) are often designed to enhance solubility or modulate pharmacokinetic profiles. The absence of nitro or chloro groups in the parent compound suggests a distinct mechanism of action compared to antimicrobial analogs like .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

The compound features a benzothiazole ring, a benzyl group, and an oxazole ring, contributing to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 347.4 g/mol.

Target Interactions

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide primarily targets the DprE1 enzyme , which is crucial for bacterial cell wall synthesis. By inhibiting this enzyme, the compound demonstrates potent anti-tubercular activity.

Biochemical Pathways

The compound interferes with various biochemical pathways by disrupting normal cellular functions. It has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of p53 expression levels .

Antimicrobial Properties

Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal species .

Anticancer Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methyl-1,2-oxazole-5-carboxamide has shown promising results in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |

| HeLa | 2.41 | Cell cycle arrest and apoptosis |

| PANC-1 | 0.75 | Selective cytotoxicity under hypoxic conditions |

Case Studies

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzothiazole derivatives on MCF-7 breast cancer cells. The results indicated that N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antitubercular Activity Assessment : Another study focused on the anti-tubercular properties of similar compounds, revealing that N-(1,3-benzothiazol-2-yl)-N-benzyl derivatives significantly inhibited the growth of Mycobacterium tuberculosis by targeting DprE1.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable profiles for compounds within this class. They demonstrate good absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.